molecular formula C28H34N6O4 B2845923 N-isobutyl-4-(3-methylbutyl)-2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1223773-50-9

N-isobutyl-4-(3-methylbutyl)-2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2845923
CAS RN: 1223773-50-9
M. Wt: 518.618
InChI Key:
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Description

The compound is a complex organic molecule with several functional groups. It contains an isobutyl group, a 3-methylbutyl group, a 4-methylphenyl group (also known as p-tolyl), and a 1,2,4-triazolo[4,3-a]quinazoline core. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-triazolo[4,3-a]quinazoline core is a fused ring system that includes a triazole ring (a five-membered ring with two carbon atoms and three nitrogen atoms) and a quinazoline ring (a fused six-membered benzene and pyrimidine ring) .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the amino groups might be involved in acid-base reactions, while the carbonyl groups could participate in various addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple nitrogen atoms could contribute to its polarity and potentially its solubility in various solvents .

Scientific Research Applications

Organic Synthesis and Catalysis

Energetic Materials and Explosives

Drug Discovery and Medicinal Chemistry

Remote Identification and Tracking (UAVs)

Antibacterial Agents

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many triazole derivatives have been studied for their antimicrobial properties .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. Given the biological activity of many triazole derivatives, one possible direction could be further exploration of its potential uses in medicine or pharmacology .

properties

IUPAC Name

2-[2-(4-methylanilino)-2-oxoethyl]-4-(3-methylbutyl)-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N6O4/c1-17(2)12-13-32-26(37)22-11-8-20(25(36)29-15-18(3)4)14-23(22)34-27(32)31-33(28(34)38)16-24(35)30-21-9-6-19(5)7-10-21/h6-11,14,17-18H,12-13,15-16H2,1-5H3,(H,29,36)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRCRVVPHVDZHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NCC(C)C)C(=O)N(C3=N2)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isobutyl-4-(3-methylbutyl)-2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

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